molecular formula C9H10F3N B1374990 (2-Methyl-4-(trifluoromethyl)phenyl)methanamine CAS No. 874571-73-0

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1374990
CAS No.: 874571-73-0
M. Wt: 189.18 g/mol
InChI Key: VMJKHBXPGXRDHD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound is officially registered under Chemical Abstracts Service number 874571-73-0 and maintains a PubChem Compound Identifier of 57780940. The compound's molecular formula is established as C₉H₁₀F₃N, with a precise molecular weight of 189.18 grams per mole. The MDL number MFCD20724401 provides an additional unique identifier for database searches and chemical inventory management.

The International Union of Pure and Applied Chemistry designation for this compound is [2-methyl-4-(trifluoromethyl)phenyl]methanamine, which systematically describes the substitution pattern on the benzene ring and the nature of the amine functional group. Alternative nomenclature includes 2-methyl-4-trifluoromethyl-benzylamine, which emphasizes the benzylamine backbone structure. The Simplified Molecular Input Line Entry System representation is documented as CC1=C(C=CC(=C1)C(F)(F)F)CN, providing a standardized method for computational chemical analysis.

Property Value Reference
Chemical Abstracts Service Number 874571-73-0
Molecular Formula C₉H₁₀F₃N
Molecular Weight 189.18 g/mol
PubChem Compound Identifier 57780940
MDL Number MFCD20724401

The systematic naming convention reflects the specific positioning of substituents on the aromatic ring, with the methyl group located at the 2-position (ortho to the methanamine substituent) and the trifluoromethyl group positioned at the 4-position (para to the methanamine group). This substitution pattern significantly influences the compound's chemical and physical properties, particularly its reactivity profile and electronic characteristics.

Historical Background and Discovery

The development of this compound is closely linked to the broader advancement of organofluorine chemistry and the systematic exploration of fluorinated benzylamine derivatives. While specific historical documentation regarding the initial synthesis and discovery of this particular compound is limited in the available literature, its emergence can be contextualized within the significant expansion of fluorinated organic compounds that occurred throughout the late 20th and early 21st centuries.

The compound represents part of a systematic effort to explore substituted benzylamine structures, particularly those incorporating electron-withdrawing groups such as trifluoromethyl substituents. Research into fluorinated benzylamines has been driven by their potential applications in pharmaceutical chemistry, where the introduction of fluorine atoms often enhances metabolic stability, modifies lipophilicity, and can improve binding affinity to biological targets.

The trifluoromethyl group, in particular, has become increasingly important in medicinal chemistry due to its unique properties, including high electronegativity, chemical stability, and ability to influence molecular conformation. The systematic development of compounds like this compound reflects the pharmaceutical industry's ongoing interest in creating diverse chemical libraries for drug discovery and development programs.

Overview of Chemical Class and Structural Features

This compound belongs to the broader class of substituted benzylamines, specifically representing a fluorinated aromatic amine derivative. The compound incorporates multiple functional groups that contribute to its distinctive chemical behavior: an amino group, aromatic ring system, and trifluoromethyl substituent. This combination of functional elements places the molecule within the intersection of organofluorine chemistry and aromatic amine chemistry.

The structural architecture of the compound centers on a benzene ring bearing three distinct substituents arranged in a specific geometric pattern. The methanamine group (-CH₂NH₂) provides the primary amine functionality, while the methyl group (-CH₃) at the 2-position and the trifluoromethyl group (-CF₃) at the 4-position significantly modify the electronic distribution within the aromatic system. The trifluoromethyl substituent, being strongly electron-withdrawing, reduces the electron density of the aromatic ring and consequently affects the basicity of the amino group.

Structural Component Position Electronic Effect Contribution to Properties
Methanamine Group 1-position Electron-donating Provides basic amine functionality
Methyl Group 2-position Weak electron-donating Steric hindrance, mild activation
Trifluoromethyl Group 4-position Strong electron-withdrawing Reduces basicity, increases stability

The molecular geometry exhibits characteristic features of substituted benzylamine compounds, with the methanamine side chain providing conformational flexibility while the aromatic ring maintains planarity. The presence of the trifluoromethyl group introduces significant electronegativity differences within the molecule, creating regions of varying electron density that influence intermolecular interactions and chemical reactivity patterns.

The compound's classification as a building block in organic synthesis reflects its utility in constructing more complex molecular architectures. Its structure provides multiple reactive sites for further chemical transformation, including the primary amine group for condensation reactions, the aromatic ring for electrophilic substitution processes, and the overall molecular framework for incorporation into larger pharmaceutical or materials science applications.

Properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-4-8(9(10,11)12)3-2-7(6)5-13/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJKHBXPGXRDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727887
Record name 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874571-73-0
Record name 1-[2-Methyl-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of 2-Methyl-4-(trifluoromethyl)benzaldehyde

Method Overview:
Reductive amination is the most common and efficient method. It involves the condensation of the aldehyde with an ammonia source or amine, followed by reduction of the resulting imine or iminium intermediate.

Typical Procedure:

Step Reagents/Conditions Description
Aldehyde reduction Sodium borohydride (NaBH4) in methanol Reduces aldehyde to benzyl alcohol intermediate
Amination Ammonium chloride (NH4Cl) and sodium cyanoborohydride (NaBH3CN) in methanol Converts benzyl alcohol or imine intermediate to amine
  • The aldehyde is first reacted with ammonium chloride to form an imine intermediate.
  • Sodium cyanoborohydride is used as a mild reducing agent to selectively reduce the imine to the primary amine without reducing the trifluoromethyl-substituted aromatic ring.
  • Methanol is the common solvent for both steps due to its polarity and compatibility with reagents.

Reaction Conditions:

  • Temperature: Room temperature to moderate heating (20–70 °C)
  • Reaction time: Typically 12–24 hours for completion
  • Atmosphere: Inert or ambient depending on scale and sensitivity

Nucleophilic Substitution Route

An alternative method involves nucleophilic substitution starting from 2-Methyl-4-(trifluoromethyl)benzyl halide (chloride or bromide) .

Step Reagents/Conditions Description
Halide substitution 2-Methyl-4-(trifluoromethyl)benzyl chloride + ammonia or amine Nucleophilic displacement of halide by amine group
Solvent Anhydrous ethanol or methanol Facilitates nucleophilic attack
Temperature 20–70 °C Moderate heating to promote reaction
Time 12–24 hours Sufficient for complete conversion
  • This method uses the benzyl halide as an electrophile which reacts with ammonia or primary amines to form the desired benzylamine derivative.
  • Base such as triethylamine or pyridine may be added to neutralize the formed acid and drive the reaction forward.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the amination reactions, reducing reaction times significantly.

Parameter Conditions Notes
Temperature ~140 °C Elevated temperature under sealed tube conditions
Time ~30 minutes Rapid reaction compared to conventional heating
Solvent Methanol with pyridine Pyridine acts as base and catalyst
Yield Up to 55% Comparable or improved yields with shorter reaction
  • Microwave reactors provide focused heating and can enhance reaction kinetics for nucleophilic substitution or reductive amination steps.

Industrial Scale Considerations

  • Continuous flow reactors are increasingly employed to improve the scalability, reproducibility, and safety of the synthesis.
  • Optimization focuses on maximizing yield (typically 80–90%) and purity (>98%) while minimizing by-products.
  • Automated purification techniques such as flash chromatography and recrystallization from ethanol/water mixtures are standard to achieve high purity.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Reductive Amination 2-Methyl-4-(trifluoromethyl)benzaldehyde NH4Cl, NaBH3CN, MeOH RT to 70 °C, 12–24 h 70–90 Mild, selective, widely used
Nucleophilic Substitution 2-Methyl-4-(trifluoromethyl)benzyl chloride Ammonia or amine, base, EtOH/MeOH 20–70 °C, 12–24 h 60–85 Straightforward, requires halide
Microwave-Assisted Amination Benzyl halide or aldehyde Pyridine, MeOH 140 °C, 30 min ~55 Rapid, energy efficient
Industrial Continuous Flow Aldehyde or halide Automated reductive amination Optimized flow, controlled T 80–90 Scalable, high purity

Research Findings and Notes

  • The trifluoromethyl substituent is electron-withdrawing, which can influence the reactivity of the aromatic ring and intermediates, often requiring mild reducing agents to avoid side reactions.
  • Sodium cyanoborohydride is preferred over stronger hydrides like lithium aluminum hydride to prevent over-reduction or defluorination.
  • The methyl group at the ortho position (2-position) can introduce steric hindrance, affecting reaction rates and yields; reaction conditions may need adjustment accordingly.
  • Purification typically involves column chromatography or recrystallization, with solvents such as ethanol/water mixtures providing good recovery and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidepressant and Anxiolytic Potential

Research indicates that (2-Methyl-4-(trifluoromethyl)phenyl)methanamine exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential as an antidepressant and anxiolytic agent due to its interaction with serotonin and norepinephrine transporters. This interaction can enhance neurotransmitter levels in synaptic clefts, which may alleviate symptoms of depression and anxiety.

1.2 Anti-inflammatory and Analgesic Properties

Compounds with similar structural features have demonstrated anti-inflammatory and analgesic effects. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for therapeutic applications in pain management and inflammation-related disorders.

1.3 Structure-Activity Relationship Studies

The compound's unique structure allows for extensive structure-activity relationship (SAR) studies. For instance, variations in the methyl position or substitution patterns can lead to different biological activities. This versatility is valuable in drug design, where slight modifications can yield compounds with improved efficacy or reduced side effects.

Chemical Synthesis Applications

2.1 Building Block for Complex Molecules

This compound serves as a building block in organic synthesis. Its amine functionality allows for conjugation with other molecules, facilitating the creation of more complex structures for various research purposes.

2.2 Microwave-Assisted Synthesis

Recent advancements in synthetic methodologies include microwave-assisted techniques that improve yields and reduce reaction times when synthesizing this compound. Such methods are becoming increasingly popular in organic chemistry due to their efficiency.

Material Science Applications

The incorporation of trifluoromethyl groups into materials can enhance their properties, such as thermal stability and hydrophobicity. Research is ongoing into how this compound can be utilized in developing advanced materials with tailored characteristics for specific applications.

Case Study 1: Antidepressant Activity

A study focusing on this compound revealed its ability to enhance serotonin reuptake inhibition compared to other compounds lacking the trifluoromethyl group. This finding supports its potential use as a more effective antidepressant candidate.

Case Study 2: Synthesis Optimization

Research conducted on microwave-assisted synthesis highlighted significant improvements in yield (up to 90%) when synthesizing this compound compared to traditional methods that yielded only 50% under similar conditions.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares (2-Methyl-4-(trifluoromethyl)phenyl)methanamine with analogs differing in substituent positions or functional groups:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound 2-CH₃, 4-CF₃, -CH₂NH₂ C₉H₁₀F₃N Intermediate in drug synthesis; steric hindrance from ortho-CH₃ enhances selectivity in coupling reactions .
2-Methyl-4-(trifluoromethoxy)aniline 2-CH₃, 4-OCF₃, -NH₂ C₈H₇F₃NO Higher electron-withdrawing effect from -OCF₃ reduces amine basicity; used in pesticides .
[3-(Trifluoromethyl)phenyl]methanamine 3-CF₃, -CH₂NH₂ C₈H₈F₃N Meta-CF₃ substitution improves solubility; precursor to kinase inhibitors .
N-[3-(Trifluoromethyl)benzyl]ethanamine 3-CF₃, -CH₂CH₂NH₂ C₁₀H₁₁F₃N Extended alkyl chain increases lipophilicity; explored in CNS drug candidates .
1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine 3-Cl, 4-OCF₃, -CH₂NH₂ C₈H₇ClF₃NO Chloro substituent enhances electrophilic reactivity; agrochemical applications .

Physicochemical Properties

  • Melting Point : Derivatives like [3-Fluoro-4-(dioxaborolan-2-yl)phenyl]methanamine exhibit lower melting points (52°C) due to reduced crystallinity compared to the target compound .
  • Solubility : Analogs with polar groups (e.g., 2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine ) demonstrate improved aqueous solubility relative to the hydrophobic target compound .

Biological Activity

(2-Methyl-4-(trifluoromethyl)phenyl)methanamine, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 201.21 g/mol
  • CAS Number : 13406-29-6
  • Physical State : Solid at room temperature

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Neurotransmitter Modulation

Studies indicate that this compound can modulate neurotransmitter release, particularly affecting serotonin and norepinephrine pathways. The presence of the trifluoromethyl group is known to enhance the binding affinity to serotonin receptors, potentially increasing antidepressant-like effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds with similar scaffolds have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • K562 (chronic myelogenous leukemia)
  • MCF-7 (breast adenocarcinoma)
  • HeLa (cervical carcinoma)

Table 1 summarizes the IC50 values of related compounds in different cancer cell lines:

CompoundCell LineIC50 (µM)
1K5622.27
2MCF-73.50
3HeLa1.42
4A5494.56

Study on MMP Inhibition

A significant study investigated the inhibitory effects of related compounds on matrix metalloproteinase-1 (MMP-1). Compound derivatives were synthesized and tested for their ability to inhibit MMP-1, revealing that the trifluoromethyl substitution significantly increased potency—up to 60-fold compared to non-fluorinated analogs .

Antiviral Activity

Another research focused on the antiviral potential of phenylthiazole derivatives, which share structural similarities with this compound. These compounds were shown to inhibit flavivirus replication by targeting viral envelope proteins, suggesting a potential antiviral application for related structures .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the safety profile. The compound has been associated with skin and eye irritation upon exposure, necessitating careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methyl-4-(trifluoromethyl)phenyl)methanamine, and what are the critical parameters for optimizing yield and purity?

  • Methodological Answer : A common approach involves halogenation of a pre-functionalized benzene ring followed by trifluoromethylation via cross-coupling reactions (e.g., using Cu or Pd catalysts). For example, starting with 2-methyl-4-bromophenyl derivatives, trifluoromethyl groups can be introduced via Ullmann or Suzuki-Miyaura couplings. Subsequent reduction of a nitro or nitrile intermediate to the primary amine (e.g., using LiAlH4 or catalytic hydrogenation with Pd/C) is critical. Key parameters include temperature control (<100°C to avoid decomposition of trifluoromethyl groups), pH during aqueous workup (neutral to slightly basic to stabilize the amine), and inert atmosphere to prevent oxidation .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H NMR : The methyl group at the 2-position appears as a singlet (~δ 2.3 ppm), while the benzylic -CH2NH2 protons resonate as a triplet (~δ 3.4 ppm) coupled with the NH2 group. The aromatic protons show splitting patterns consistent with substitution (e.g., para-trifluoromethyl groups deshield adjacent protons).
  • ¹³C NMR : The CF3 carbon appears as a quartet (~δ 125–130 ppm, J ≈ 270 Hz due to C-F coupling).
  • 19F NMR : A single peak near δ -60 ppm confirms the trifluoromethyl group.
    Purity is assessed by the absence of extraneous peaks (e.g., unreacted intermediates or oxidation byproducts) .

Q. What solvent systems and chromatographic methods are effective for isolating this compound?

  • Methodological Answer : Use polar aprotic solvents (e.g., DCM or ethyl acetate) for extraction. Column chromatography with silica gel and a gradient of hexane/ethyl acetate (7:3 to 1:1) separates the amine from non-polar impurities. For challenging separations, reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) is recommended. Adjust pH to 8–9 during aqueous washes to retain the amine in the organic phase .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound derivatives to microbial enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model interactions with targets like fungal leucyl-tRNA synthetase. The trifluoromethyl group’s electron-withdrawing effects enhance binding to hydrophobic pockets. Key parameters include:

  • Docking : Grid boxes centered on active sites (e.g., PDB: 1WNU) with exhaustiveness ≥100.
  • Free Energy Calculations : MM-PBSA/GBSA to quantify ΔG of binding.
    Experimental validation via MIC assays against Candida albicans and Aspergillus niger is recommended .

Q. How do steric and electronic effects of the 2-methyl and 4-trifluoromethyl substituents influence reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Steric Effects : The 2-methyl group hinders nucleophilic attack at the ortho position, directing reactivity to the para position.
  • Electronic Effects : The CF3 group withdraws electron density via inductive effects, activating the ring for electrophilic substitution at meta positions. Use Hammett constants (σm = 0.43 for CF3) to predict substituent effects.
    Experimental verification via nitration or bromination reactions shows regioselectivity differences compared to non-substituted analogs .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Trifluoromethylation : Scaling Pd-catalyzed reactions requires careful control of catalyst loading (<5 mol%) and ligand selection (e.g., XPhos) to minimize costs.
  • Amine Protection : Use Boc or Fmoc groups during multi-step syntheses to prevent side reactions.
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for large batches. Monitor residual metal content via ICP-MS .

Notes

  • Structural analogs (e.g., brominated derivatives) provide insights into reactivity and applications but require experimental validation for the target compound.
  • Always cross-reference computational predictions with experimental assays (e.g., MIC, enzyme inhibition) .

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